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molecular formula C6H7IN2O B8638025 4-Iodo-6-methoxypyridin-2-amine CAS No. 1207840-37-6

4-Iodo-6-methoxypyridin-2-amine

Cat. No. B8638025
M. Wt: 250.04 g/mol
InChI Key: AMLWFBUQYASSRW-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

To a mixture of bromoacetaldehyde dimethylacetal (4.50 ml, 37.1 mmol) in water (126 ml) was added a 1M solution of hydrochloric acid (8.40 ml, 8.40 mmol). After 2.5 h the reaction mixture was heated to 80° C. resulting in a clear solution. After 40 minutes the reaction mixture was cooled to ambient temperature and sodium bicarbonate (3.83 g, 45.6 mmol) and 4-iodo-6-methoxypyridin-2-amine (5.25 g, 21.0 mmol) were added. After 16 hours the reaction mixture was diluted with ethyl acetate, washed with water, then dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient) to give 7-iodo-5-methoxyimidazo[1,2-a]pyridine. LRMS (ESI) calculated for C8H8IN2O [M+H]+, 275.0 found 274.9.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
3.83 g
Type
reactant
Reaction Step Three
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[CH2:4]Br.Cl.C(=O)(O)[O-].[Na+].[I:14][C:15]1[CH:20]=[C:19](OC)[N:18]=[C:17]([NH2:23])[CH:16]=1>O.C(OCC)(=O)C>[I:14][C:15]1[CH:4]=[C:3]([O:2][CH3:1])[N:23]2[CH:20]=[CH:19][N:18]=[C:17]2[CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
126 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.83 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5.25 g
Type
reactant
Smiles
IC1=CC(=NC(=C1)OC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
After 40 minutes the reaction mixture was cooled to ambient temperature
Duration
40 min
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=2N(C(=C1)OC)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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